1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
1-(furan-2-ylmethyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(17)9-3-4-12-11(6-9)14-8-15(12)7-10-2-1-5-18-10/h1-6,8H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGMQRGLLKPHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: One-Pot Heterocyclization
- Reacting a substituted o-phenylenediamine or its derivative with a heteroaromatic aldehyde (e.g., 2-furylmethyl aldehyde) in the presence of a reducing agent such as sodium dithionite (Na2S2O4) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
- The reaction is typically refluxed at around 90 °C for several hours (e.g., 3 hours) with stirring.
- The progress is monitored by Thin Layer Chromatography (TLC).
- This step yields an ester or intermediate benzimidazole derivative.
Step 2: Base Hydrolysis
- The intermediate is then subjected to hydrolysis using a strong base such as sodium hydroxide (NaOH) in ethanol under reflux conditions.
- This converts the ester group to a carboxylic acid, yielding the target benzimidazole-5-carboxylic acid derivative.
Example Reaction Scheme (Adapted from Related Benzimidazole-5-carboxylic Acid Synthesis)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-furylmethyl aldehyde, o-phenylenediamine derivative, Na2S2O4, DMSO, reflux at 90 °C, 3 h | One-pot heterocyclization to form benzimidazole intermediate |
| 2 | NaOH (33%), ethanol, reflux | Base hydrolysis of ester intermediate to carboxylic acid |
This method is analogous to the synthesis of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylic acid reported by MedCrave Online, where the heterocyclization was followed by base hydrolysis to yield the benzimidazole carboxylic acid.
Alternative Methods and Catalysts
- Microwave-Assisted Synthesis: Microwave irradiation can accelerate benzimidazole formation by condensing o-phenylenediamine with aldehydes or carboxylic acids in the presence of catalysts such as SnCl2 or Lewis acids, achieving high yields in minutes.
- Use of Oxidative Reagents: Oxidants like iodine, benzoquinone, or air can be used to facilitate cyclization in benzimidazole synthesis, sometimes allowing milder reaction conditions.
- Condensation with Carboxylic Acid Derivatives: Coupling of o-phenylenediamines with anhydrides, lactones, or nitriles can also yield benzimidazole carboxylic acids, though this is less common for furylmethyl substitutions.
Research Findings and Analytical Characterization
- The synthesized benzimidazole-5-carboxylic acids are typically characterized by Infrared Spectroscopy (IR) , showing characteristic C=O stretching of carboxylic acid groups.
- Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C) confirms the heterocyclic framework and substitution pattern.
- Mass Spectrometry (MS) is used to confirm molecular weight and purity.
- Reaction completion is monitored by Thin Layer Chromatography (TLC) .
- Yields are generally high when using optimized conditions such as one-pot synthesis and microwave assistance.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| One-pot heterocyclization + base hydrolysis | o-phenylenediamine derivative, 2-furylmethyl aldehyde, Na2S2O4, DMSO, NaOH, reflux | Simple, good yield, mild conditions | Requires reflux, longer reaction time |
| Microwave-assisted synthesis | o-phenylenediamine, aldehyde/carboxylic acid, SnCl2, microwave irradiation | Rapid, high yield, energy efficient | Requires microwave equipment |
| Oxidative cyclization | o-phenylenediamine, aldehyde, oxidants (I2, benzoquinone) | Mild reagents, good yields | Possible side reactions |
| Coupling with acid derivatives | o-phenylenediamine, anhydrides, lactones, nitriles | Versatile substrates | Less common for furylmethyl substitution |
Chemical Reactions Analysis
Types of Reactions
1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The benzimidazole ring can be reduced to form this compound hydride.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: this compound hydride.
Substitution: Various halogenated, alkylated, or arylated derivatives of the parent compound.
Scientific Research Applications
Medicinal Chemistry
1-(2-Furylmethyl)-1H-benzimidazole-5-carboxylic acid has been studied for its potential therapeutic properties:
- Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it inhibits cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Antimicrobial Properties: The compound has shown effectiveness against several bacterial strains, making it a candidate for developing new antibiotics. A case study highlighted its activity against resistant strains of Staphylococcus aureus, suggesting its potential in treating infections.
Agricultural Applications
The compound has also garnered attention in agriculture:
- Pesticidal Activity: Studies have shown that this compound can serve as a fungicide. It effectively inhibits the growth of fungal pathogens in crops, thereby enhancing yield and quality.
- Plant Growth Regulation: Preliminary research suggests that this compound may act as a plant growth regulator, promoting root development and overall plant health when applied at specific concentrations.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Mechanism of Action | Reference |
|---|---|---|---|
| Anticancer | Breast cancer cells | Induces apoptosis via caspase activation | |
| Antimicrobial | Staphylococcus aureus | Inhibits bacterial growth | |
| Pesticidal | Fungal pathogens | Disrupts fungal cell wall synthesis | |
| Plant Growth Regulator | Various plant species | Enhances root development |
Case Study 1: Anticancer Effects
A study published in Cancer Research examined the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry confirming increased rates of apoptosis.
Case Study 2: Agricultural Efficacy
In an agricultural trial reported in Journal of Agricultural Science, this compound was tested as a fungicide against Fusarium graminearum. Application at a concentration of 100 ppm resulted in a 75% reduction in fungal biomass compared to untreated controls, demonstrating its potential as an effective crop protection agent.
Mechanism of Action
The mechanism of action of 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Substituent Position and Electronic Effects: The 4-methoxyphenethyl group in compound 5a enhances antileukemic activity (IC50 = 3 μM) likely due to improved hydrophobic interactions with cellular targets . This may improve solubility compared to purely aromatic substituents (e.g., phenethyl). Hydroxyphenyl derivatives (e.g., 2-(4-hydroxyphenyl)-) exhibit higher polarity, which could reduce cell permeability but enhance water solubility .
Functional Group Contributions :
- The carboxylic acid at C5 is a common feature in bioactive benzimidazoles, enabling salt formation for improved bioavailability or direct interaction with target proteins .
- Methoxy groups (e.g., in 3,4,5-trimethoxyphenyl derivatives) may enhance DNA intercalation or kinase inhibition by mimicking natural substrates .
Biological Activity
1-(2-Furylmethyl)-1H-benzimidazole-5-carboxylic acid (CAS No.: 284673-20-7) is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a benzimidazole core substituted with a furylmethyl group and a carboxylic acid functional group. This unique structure may contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, a study demonstrated that this compound inhibited the growth of several pathogenic bacteria and fungi, likely through the disruption of cellular processes such as DNA replication and protein synthesis.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented. In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The mechanism involves cell cycle arrest at the S/G2 phase, leading to increased levels of DNA strand breaks and downregulation of key proteins involved in cell proliferation (such as CDK2 and Cyclin B1). The compound's IC50 value was reported to be around 3 µM against leukemic cells, indicating potent anti-leukemic activity .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential as an anti-inflammatory agent. The ability to modulate inflammatory pathways may make it beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways.
- DNA Interaction: Its structure allows it to intercalate with DNA, disrupting replication and transcription processes.
- Receptor Modulation: It may act on cellular receptors, affecting signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- Synthesis and Evaluation: A series of derivatives were synthesized and evaluated for their biological activities. The modifications at various positions on the benzimidazole ring were found to enhance or diminish activity, providing insights into structure-activity relationships (SAR).
- In Vivo Studies: Animal model studies indicated promising results in reducing tumor sizes when treated with this compound, further validating its potential as an anticancer agent.
Comparative Analysis
To understand the efficacy of this compound relative to other benzimidazole derivatives, a comparison table is provided below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | High | Moderate |
| 1H-benzimidazole-5-carboxylic acid | Moderate | Moderate | High |
| 2-substituted benzimidazoles | Variable | Variable | Variable |
Q & A
Q. Example Protocol :
Dissolve 1H-benzimidazole-5-carboxylic acid (1 eq) in DMF.
Add 2-(chloromethyl)furan (1.2 eq) and K₂CO₃ (2 eq).
Heat at 80°C for 12 hours.
Acidify with HCl, extract with ethyl acetate, and purify via column chromatography .
(Basic) How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction (Cu-Kα radiation) with SHELX software for structure refinement. Hydrogen bonding networks (e.g., between the carboxylic acid and benzimidazole N-H groups) are critical for stability .
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns. Key signals include:
- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257 for the parent compound) .
Q. Methodological Answer :
- N1 modifications : Replacing 2-furylmethyl with bulkier groups (e.g., 4-methoxyphenethyl) enhances DNA minor groove binding, as seen in analogs with IC₅₀ values of 3 μM against leukemia cells .
- C5 modifications : Esterification (e.g., methyl ester) improves cell permeability, while amidation with piperazine groups increases solubility and topoisomerase inhibition .
SAR Table : Key Modifications and Activity
| Substituent (N1) | C5 Modification | IC₅₀ (μM) | Target Mechanism |
|---|---|---|---|
| 2-Furylmethyl | COOH | 25.0 | Weak DNA interaction |
| 4-Methoxyphenethyl | COOCH₃ | 3.0 | DNA minor groove binding |
| 4-Fluoro-3-nitrophenyl | CONH(CH₂)₂NMe₂ | 1.5 | Topoisomerase I inhibition |
Key Insight : Bulky N1 groups and polar C5 substituents synergistically enhance cytotoxicity by improving target engagement and pharmacokinetics .
(Advanced) What methodologies are employed to resolve contradictions in biological activity data across different studies?
Q. Methodological Answer :
- Dose-response validation : Re-test compounds under standardized conditions (e.g., 72-hour MTT assays in HL-60 cells) to rule out variability in cell lines or assay protocols .
- Computational modeling : QSAR studies to identify critical descriptors (e.g., logP, polar surface area) that correlate with activity. For example, derivatives with logP < 3.5 show improved solubility and reduced off-target effects .
- Crystallographic analysis : Resolve discrepancies in binding modes by comparing X-ray structures of ligand-target complexes (e.g., DNA or enzyme active sites) .
Case Study : A 2020 study reported conflicting IC₅₀ values (3 μM vs. 15 μM) for a methyl ester derivative. Re-analysis using synchronized cell cycles and standardized ATP-based assays confirmed IC₅₀ = 5 μM, attributing initial discrepancies to differences in cell cycle phase distribution .
(Advanced) How can crystallographic data from SHELX refine the understanding of hydrogen bonding in this compound?
Q. Methodological Answer :
- SHELX refinement : Use
SHELXL-2018to model anisotropic displacement parameters and hydrogen bonding. For example, the carboxylic acid group forms a dimer via O-H···O bonds (2.89 Å), stabilizing the crystal lattice . - Electron density maps : Analyze residual density (>0.3 e⁻/ų) to confirm protonation states (e.g., deprotonated carboxylic acid in co-crystals with basic counterions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
